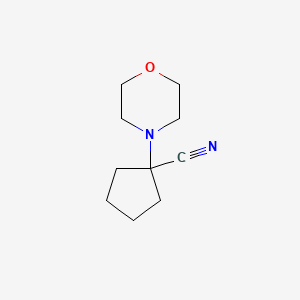![molecular formula C12H8BrN3 B1284478 3-溴-2-苯基咪唑并[1,2-a]嘧啶 CAS No. 904814-72-8](/img/structure/B1284478.png)
3-溴-2-苯基咪唑并[1,2-a]嘧啶
描述
3-Bromo-2-phenylimidazo[1,2-a]pyrimidine is a heterocyclic compound with the molecular formula C12H8BrN3. It is a derivative of imidazo[1,2-a]pyrimidine, which is known for its diverse biological activities and applications in medicinal chemistry .
科学研究应用
3-Bromo-2-phenylimidazo[1,2-a]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Biological Studies: The compound is used in the study of biological pathways and molecular interactions due to its ability to interact with various biological targets.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex heterocyclic compounds.
安全和危害
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
未来方向
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that “3-Bromo-2-phenylimidazo[1,2-a]pyrimidine” and related compounds could have potential applications in the development of new drugs, particularly for the treatment of tuberculosis.
作用机制
Target of Action
It’s known that imidazo[1,2-a]pyridine derivatives have a broad range of biological and pharmacological activities .
Mode of Action
It’s known that imidazo[1,2-a]pyridine derivatives interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives are known to affect a variety of biochemical pathways, depending on the specific derivative and target .
Result of Action
It’s known that imidazo[1,2-a]pyridine derivatives can have a variety of effects at the molecular and cellular level, depending on the specific derivative and target .
生化分析
Biochemical Properties
3-Bromo-2-phenylimidazo[1,2-a]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The inhibition of these kinases can lead to alterations in cellular processes such as proliferation, differentiation, and apoptosis . Additionally, 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine can bind to specific receptors on the cell surface, modulating their activity and downstream signaling events .
Cellular Effects
The effects of 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine on various cell types and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce cell cycle arrest at specific phases, thereby inhibiting cell proliferation . Moreover, 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine has been reported to modulate the expression of genes involved in apoptosis, leading to programmed cell death in certain cancer cell lines . Its impact on cellular metabolism includes alterations in the levels of key metabolites and changes in metabolic flux .
Molecular Mechanism
At the molecular level, 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes . For instance, the compound can inhibit the activity of specific kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Prolonged exposure to certain environmental factors such as light and heat can lead to its degradation . In in vitro and in vivo studies, 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine has shown sustained effects on cellular function, including long-term inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine vary with different dosages in animal models. At lower doses, the compound has been observed to exert therapeutic effects without significant toxicity . At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have also been reported, where a minimum effective dose is required to achieve the desired therapeutic outcome . These findings highlight the importance of optimizing the dosage to balance efficacy and safety in preclinical studies .
Metabolic Pathways
3-Bromo-2-phenylimidazo[1,2-a]pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450s and transferases, leading to the formation of metabolites that are more water-soluble and can be excreted from the body . The impact of 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine on metabolic flux and metabolite levels has also been studied, revealing alterations in the concentrations of key intermediates in metabolic pathways .
Transport and Distribution
The transport and distribution of 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can be distributed to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization and accumulation of 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine in these compartments can influence its activity and function . For example, its accumulation in the nucleus can enhance its interaction with transcription factors and other nuclear proteins, thereby modulating gene expression .
Subcellular Localization
The subcellular localization of 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine is critical for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the presence of a nuclear localization signal can direct 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine to the nucleus, where it can interact with nuclear proteins and influence gene expression . Similarly, modifications such as phosphorylation can affect its localization and activity within the cell .
准备方法
Synthetic Routes and Reaction Conditions: 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine can be synthesized through a chemodivergent approach using α-bromoketones and 2-aminopyridines. The reaction involves a one-pot tandem cyclization/bromination process in ethyl acetate with tert-butyl hydroperoxide (TBHP) as the oxidant . The cyclization to form the imidazo[1,2-a]pyrimidine ring is promoted by further bromination, and no base is required .
Industrial Production Methods:
化学反应分析
Types of Reactions: 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cyclization Reactions: Reagents like TBHP and solvents such as ethyl acetate are used.
Major Products Formed:
- Substitution reactions yield various substituted imidazo[1,2-a]pyrimidines.
- Cyclization reactions can lead to the formation of more complex heterocyclic compounds .
相似化合物的比较
2-Phenylimidazo[1,2-a]pyrimidine: Lacks the bromine atom, which can affect its reactivity and biological activity.
3-Chloro-2-phenylimidazo[1,2-a]pyrimidine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
Uniqueness: 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and can influence its biological activity .
属性
IUPAC Name |
3-bromo-2-phenylimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3/c13-11-10(9-5-2-1-3-6-9)15-12-14-7-4-8-16(11)12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGMBHUSGZGHTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587677 | |
| Record name | 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904814-72-8 | |
| Record name | 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-((2,3-Dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B1284407.png)





![ethyl 6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B1284428.png)



